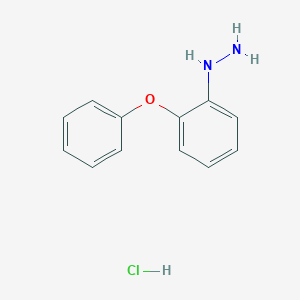
Nicorandil-d4
Descripción general
Descripción
Nicorandil-d4 is a deuterium-labeled version of Nicorandil . It is used as an internal standard for the quantification of Nicorandil by GC- or LC-MS . Nicorandil is an activator of sulfonylurea receptor 2B (SUR2B) linked to ATP-sensitive potassium channel Kir6.2 (EC50 = 10 µM) and a nitric oxide (NO) donor .
Synthesis Analysis
Nicorandil is obtained by treating nicotinic acid chloride hydrochloride with nitro-oxy-ethyl-amine nitrate in an organic solvent .
Molecular Structure Analysis
The molecular formula of Nicorandil-d4 is C8H5D4N3O4 . The formal name is N-[2-(nitrooxy)ethyl]-3-pyridine-2,4,5,6-d4-carboxamide . The InChI code is InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D .
Chemical Reactions Analysis
Nicorandil has been applied clinically in various cardiovascular diseases such as variant or unstable angina and reperfusion-induced damage following coronary angioplasty or thrombolysis . A meta-analysis from 17 clinical trials has demonstrated that Nicorandil treatment ameliorated left ventricular ejection fraction and microvascular function when used in patients with acute myocardial infarction (AMI) in conjugation with coronary reperfusion therapy .
Physical And Chemical Properties Analysis
The molecular weight of Nicorandil-d4 is 215.201 . The computed properties include XLogP3 of 0.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 4 .
Aplicaciones Científicas De Investigación
Treatment of Angina Pectoris
Nicorandil is a niacinamide vitamin derivative used to treat angina pectoris . Angina pectoris is a cardiovascular disease that occurs due to an imbalance in the myocardial oxygen supply . Nicorandil, being a potassium channel activator, induces vasodilation of the coronary and systemic arteries, and has the ability to hyperpolarize smooth muscle cell membranes .
Enhanced Solubility and Permeability
Cocrystallization is a rational selection crystal engineering approach for the development of novel solid forms with enhanced physicochemical and mechanical properties . The binary solids exhibit improved physical and mechanical properties compared to the Nicorandil drug .
Improved Tabletability
The binary solids of Nicorandil have higher solubility, dissolution rate, and hardness at lower pressures, making the formulation suitable for tablet compression .
Treatment of Heart Failure
Nicorandil has been found to exert substantial beneficial effects in heart failure patients . It results in a reduction in all-cause mortality and hospitalization for cardiac causes .
Increased Cardiac Pump Function
Nicorandil therapy increases cardiac pump function . It improves the New York Heart Association (NYHA) functional class, decreases Pulmonary Capillary Wedge Pressure (PCWP), and pulmonary arterial pressure .
Combination Therapy for Coronary Heart Disease
The combination of Nicorandil and Dihydropyridine Calcium Channel Blockers (DHP-CCBs) may be more beneficial than DHP-CCBs alone in decreasing long-term risks of Major Adverse Cardiovascular Events (MACE) and stroke in patients with Coronary Heart Disease (CHD) .
Mecanismo De Acción
Target of Action
Nicorandil-d4, a deuterium labeled variant of Nicorandil, primarily targets vascular nucleoside diphosphate-dependent K+ channels and cardiac ATP-sensitive K+ channels (KATP) . These channels play a crucial role in regulating the membrane potential and cellular excitability of cardiovascular tissues .
Mode of Action
Nicorandil-d4 operates through two main mechanisms. Firstly, it acts as an activator and opener of ATP-sensitive potassium channels (KATP channels) . This action leads to an increase in transmembrane potassium conductance, resulting in membrane hyperpolarization . Secondly, Nicorandil-d4 increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) . This dual-action mechanism allows Nicorandil-d4 to relax vascular smooth muscle, dilate coronary arteries, and reduce both ventricular preload and afterload .
Biochemical Pathways
Nicorandil-d4 affects several biochemical pathways. It stimulates guanylate cyclase to increase the formation of cGMP . Elevated cGMP activates protein kinase G (PKG) , which inhibits the GTPase RhoA and decreases Rho-kinase activity . This reduction in Rho-kinase activity leads to an increase in myosin phosphatase activity, decreasing the calcium sensitivity of the smooth muscle . Additionally, Nicorandil-d4 has been found to regulate ferroptosis through the TLR4/SLC7A11 signaling pathway .
Pharmacokinetics
Nicorandil-d4 is rapidly and completely absorbed after oral administration, with an absolute bioavailability of 75 to 80% . This indicates that there is no significant hepatic first-pass effect . Peak plasma levels occur within 0.30 to 1.0 hours after dosing . The apparent distribution volume is about 1.4 liters/kg, and plasma concentrations decline according to two different processes: a rapid elimination phase and a slower phase . Nicorandil-d4 is weakly bound to human plasma proteins .
Result of Action
The action of Nicorandil-d4 results in the relaxation of coronary vascular smooth muscles . It dilates both normal and stenotic coronary arteries . This dilation increases coronary blood flow and reduces both ventricular preload and afterload . As a result, Nicorandil-d4 is commonly used to treat angina and other ischemic heart diseases .
Action Environment
The effectiveness of Nicorandil-d4 can be influenced by various environmental factors. For instance, the location of diseased conditions and the functioning status of certain mechanisms can affect the therapeutic efficacy of Nicorandil-d4 . Moreover, both hypertension and hypotension need correction before stroke intervention, making it crucial to consider the role of Nicorandil-d4 and its impact on blood pressure .
Safety and Hazards
Direcciones Futuras
Nicorandil has ongoing benefits and different mechanisms in various diseased conditions . It has been recommended as one of the second-line treatments for chronic stable angina as justified by the European guidelines . Future high-quality, large-scale clinical trials should majorly concern about the long-term clinical effect of Nicorandil .
Propiedades
IUPAC Name |
2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHIOVVIQHSOQN-VTBMLFEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCCO[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicorandil-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



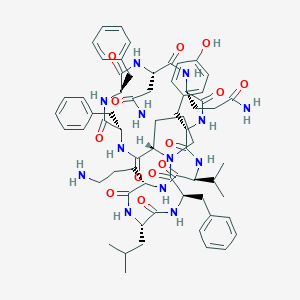
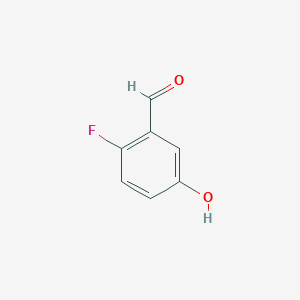
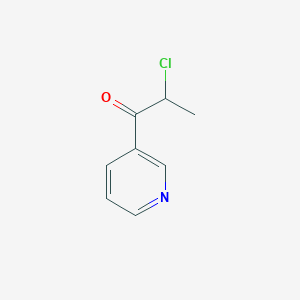
![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)
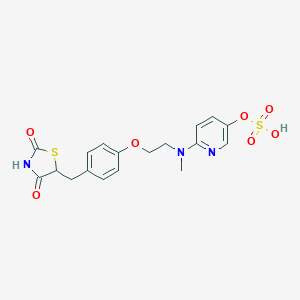
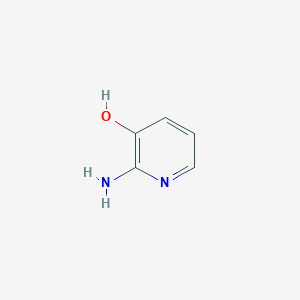
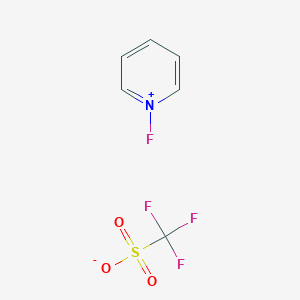
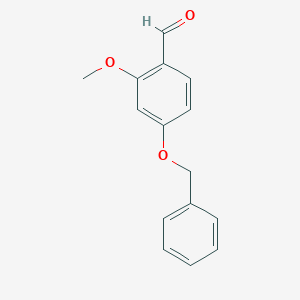

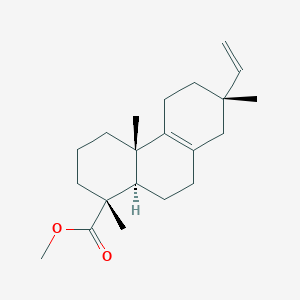
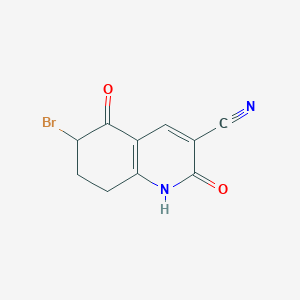
![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)
